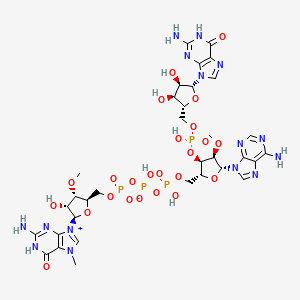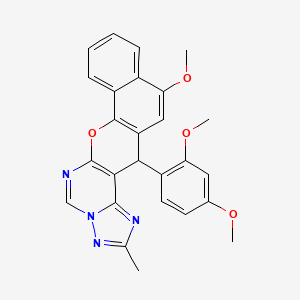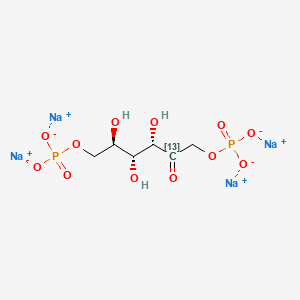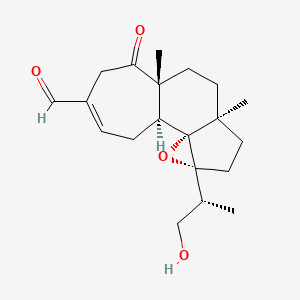
Sarbronine M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sarbronine M involves several steps, starting from the extraction of the compound from the fungus Sarcodon scabrosus. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as extraction, purification, and crystallization are employed .
Industrial Production Methods: Industrial production of this compound is still under research and development. The compound is primarily produced for research purposes and is not yet available for large-scale industrial production .
化学反応の分析
Types of Reactions: Sarbronine M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .
科学的研究の応用
Sarbronine M has several scientific research applications, including:
Chemistry: Used as a model compound for studying inhibition mechanisms and synthetic pathways.
Biology: Investigated for its effects on nerve growth factor-induced neurite outgrowth, making it valuable in neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its inhibitory effects on neurite outgrowth.
Industry: Limited industrial applications currently, but potential future uses in pharmaceuticals and biotechnology
作用機序
Sarbronine M exerts its effects by inhibiting the nerve growth factor-induced neurite outgrowth from PC12 cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways activated by nerve growth factor, thereby preventing neurite extension .
類似化合物との比較
- Sarbronine A
- Sarbronine B
- Sarbronine C
Comparison: Sarbronine M is unique among its analogs due to its specific inhibitory effects on nerve growth factor-induced neurite outgrowth. While other Sarbronine compounds may have similar structures, this compound’s distinct bioactivity sets it apart .
特性
分子式 |
C20H28O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
(1S,2R,4R,7S,10R)-4-[(2R)-1-hydroxypropan-2-yl]-7,10-dimethyl-11-oxo-3-oxatetracyclo[8.5.0.02,4.02,7]pentadec-13-ene-13-carbaldehyde |
InChI |
InChI=1S/C20H28O4/c1-13(11-21)19-9-7-17(2)6-8-18(3)15(20(17,19)24-19)5-4-14(12-22)10-16(18)23/h4,12-13,15,21H,5-11H2,1-3H3/t13-,15+,17+,18-,19-,20-/m1/s1 |
InChIキー |
BEDOXLKSBWDRGE-QQQBWXDASA-N |
異性体SMILES |
C[C@H](CO)[C@]12CC[C@]3([C@]1(O2)[C@H]4CC=C(CC(=O)[C@@]4(CC3)C)C=O)C |
正規SMILES |
CC(CO)C12CCC3(C1(O2)C4CC=C(CC(=O)C4(CC3)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



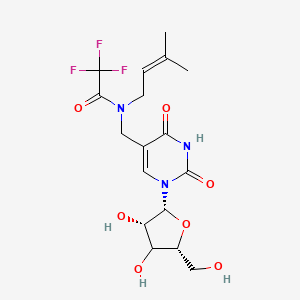
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

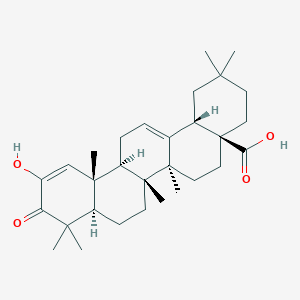
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
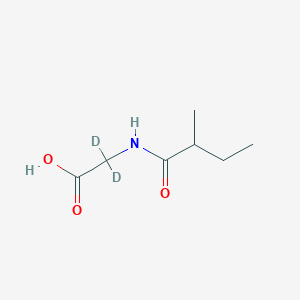
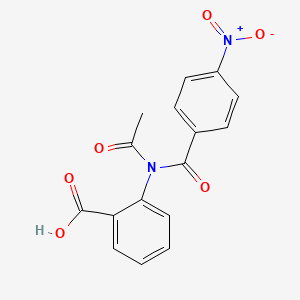

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
